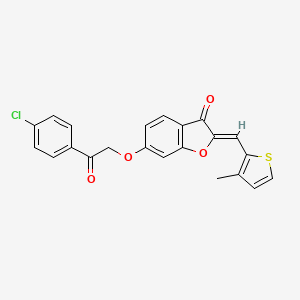
(Z)-6-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-6-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H15ClO4S and its molecular weight is 410.87. The purity is usually 95%.
BenchChem offers high-quality (Z)-6-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-6-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Crystallography
Research on compounds with similar molecular structures to (Z)-6-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one, such as benzofurans and thiophene derivatives, has shown significant interest in their crystallography and molecular structure. Studies on these compounds, like the one by Choi et al. (2010), have detailed the orientation and interactions within the crystal lattice, such as the position of the methylsulfinyl substituent and the dihedral angles indicating the rotation out of the plane by the chlorophenyl ring, highlighting the intricate details of molecular arrangements and potential for intermolecular interactions within the crystal structure (Choi, Seo, Son, & Lee, 2010).
Synthetic Routes and Chemical Properties
The chemical synthesis and properties of structurally related compounds provide insight into potential applications of the title compound in materials science and organic synthesis. For instance, the work on alpha-nitro ketone as an electrophile and nucleophile in the synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and tetrahydrofuran demonstrates innovative approaches to creating compounds with specific configurations and reactivities, which could be applied to designing new materials or chemical probes (Zhang, Tomizawa, & Casida, 2004).
Porosity and Frameworks
The creation and study of porous materials, like the 8-fold polycatenated hydrogen-bonded framework described by Zentner et al. (2015), underscore the significance of such compounds in developing materials with high surface area, stability, and specific gas adsorption capabilities. These properties are crucial for applications in gas storage, separation technologies, and catalysis (Zentner, Lai, Greenfield, Wiscons, Zeller, Campana, Talu, FitzGerald, & Rowsell, 2015).
Photoluminescent Properties
The study of stereoisomers of thiophene-polyparaphenylenevinylene derivative by Lapkowski et al. (2006) offers an exploration into the photoluminescent properties and electrochemical behaviors of compounds, which could have implications for developing optoelectronic devices or materials with specific light-emitting properties (Lapkowski, Waskiewicz, Gabanski, Zak, & Suwiński, 2006).
Coordination Polymers and Photocatalysis
Research on coordination polymers, like those based on 3,6-bis(imidazol-1-yl)carbazole and carboxylate ligands, demonstrates their structural diversity and potential applications in photocatalysis. These materials' ability to degrade pollutants and their luminescent properties make them promising for environmental remediation and as sensors for detecting hazardous substances (Cheng, Tang, Shen, Xia, Yin, Zhu, Tang, Ma, & Yuan, 2015).
properties
IUPAC Name |
(2Z)-6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO4S/c1-13-8-9-28-21(13)11-20-22(25)17-7-6-16(10-19(17)27-20)26-12-18(24)14-2-4-15(23)5-3-14/h2-11H,12H2,1H3/b20-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXYSKQVRAQKJA-JAIQZWGSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-6-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

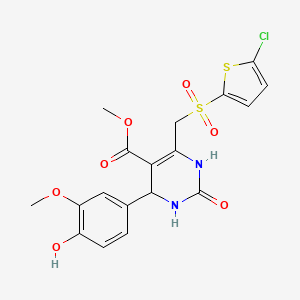
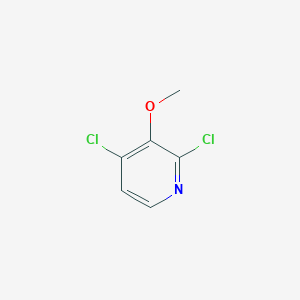
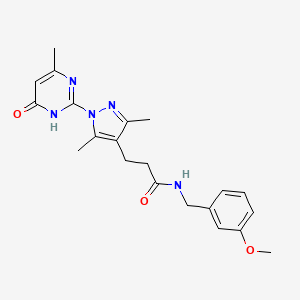
![(3,5-dimethylisoxazol-4-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2683175.png)
![3-[(4-fluorophenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2683176.png)
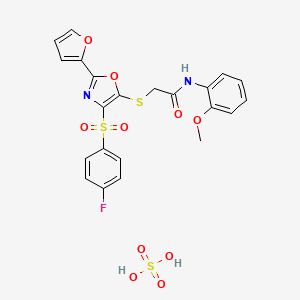
![1-(2-((2-methoxyphenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2683178.png)
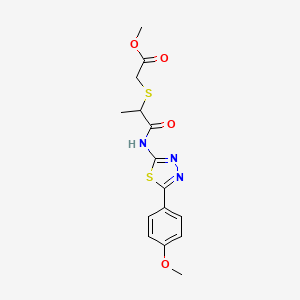

![1-(4-bromophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2683185.png)
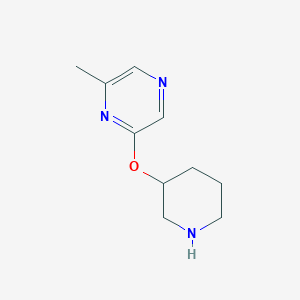
![2-{[1-(3-Methylpyrazin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2683187.png)
![1-[2-(2-fluorophenoxy)acetyl]-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide](/img/structure/B2683188.png)
![4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2683191.png)